Ceftriaxone Impurity D Identification and Analysis Strategies

Page View:429 Author:Rong Zhou Date:2025-07-07

Introduction

Ceftriaxone, a third-generation cephalosporin antibiotic, is clinically vital for treating severe bacterial infections. During its synthesis or storage, process-related impurities may form, with Impurity D ((6R,7R)-7-[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetamido]-3-[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) being structurally significant as the E-isomer of ceftriaxone's oxime moiety. Regulatory bodies like ICH mandate strict control of such impurities due to potential impacts on drug safety and efficacy. This article examines advanced methodologies for identifying, characterizing, and quantifying Impurity D, addressing analytical challenges through chromatographic, spectroscopic, and hyphenated techniques while emphasizing pharmacopeial compliance and stability-indicating assays critical for quality assurance.

Structural Characterization of Ceftriaxone Impurity D

Impurity D arises primarily through isomerization of ceftriaxone's syn-(Z)-oxime configuration to the anti-(E)-isomer during manufacturing or storage. This structural shift alters spatial orientation while retaining molecular formula (C18H18N8O7S3), complicating differentiation from the parent compound. Comprehensive characterization employs nuclear magnetic resonance (NMR) spectroscopy, where 1H and 13C NMR spectra reveal diagnostic chemical shift differences in the oxime proton (δ 8.1–8.3 ppm for E-isomer vs. 7.6–7.8 ppm for Z-isomer) and adjacent carbon atoms. High-resolution mass spectrometry (HRMS) provides exact mass confirmation (m/z 554.0264 [M+H]+), while infrared spectroscopy identifies altered C=N stretching frequencies. X-ray crystallography further validates the E-configuration through crystal lattice parameters and hydrogen bonding patterns. Understanding these structural nuances is essential for developing selective analytical methods that distinguish Impurity D from co-eluting degradants like Impurity A (desacetylceftriaxone) and Impurity B (ceftriaxone dimer).

Advanced Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) remains the gold standard for Impurity D analysis. Reversed-phase C18 columns (150–250 mm × 4.6 mm, 3–5 μm) with phosphate or acetate buffers (pH 6.5–7.5) and methanol/acetonitrile gradients achieve optimal resolution. Pharmacopeial methods (e.g., USP monograph) employ 0.05M phosphate buffer (pH 7.0):acetonitrile (88:12) isocratic elution at 1.0 mL/min with UV detection at 270 nm. For enhanced sensitivity, ultra-high-performance liquid chromatography (UHPLC) using sub-2-μm particles reduces run times by 60% while improving peak symmetry. Method optimization requires careful adjustment of column temperature (25–40°C), organic modifier concentration, and ion-pair reagents like tetrabutylammonium hydrogen sulfate. Robustness validation confirms resolution (Rs > 2.0 from nearest peak), tailing factor (< 2.0), and precision (%RSD < 5.0%). Stability-indicating properties are demonstrated through forced degradation studies exposing ceftriaxone to heat (70°C), acid/alkali (0.1N HCl/NaOH), oxidation (3% H2O2), and photolysis (1.2 million lux-hours).

Hyphenated Detection and Identification Strategies

Hyphenated LC-MS/MS systems provide definitive Impurity D identification. Electrospray ionization (ESI) in positive mode generates characteristic precursor ions at m/z 554.9 [M+H]+ and fragment ions at m/z 396.0 (cleavage of oxime side chain) and m/z 241.0 (thiazole ring). Triple quadrupole systems operating in multiple reaction monitoring (MRM) mode achieve quantitation limits of 0.003% w/w. For non-UV-absorbing impurities, charged aerosol detection (CAD) offers universal detection with 3-fold higher sensitivity than ELSD. Two-dimensional liquid chromatography (LC×LC) coupled with quadrupole-time-of-flight (Q-TOF) MS resolves co-eluting impurities using orthogonal separation mechanisms—e.g., hydrophilic interaction chromatography (HILIC) in the first dimension and reversed-phase in the second. Nuclear magnetic resonance spectroscopy after semi-preparative isolation (≥95% purity) confirms structural assignments through 1H-13C HSQC and HMBC correlations, particularly verifying the E-oxime configuration via 3JH-C coupling constants.

Quantification Strategies and Control Measures

Accurate quantification employs validated HPLC methods with impurity-specific calibration. Relative response factors (RRF) determined against ceftriaxone reference standards account for differential UV absorptivity—typically RRF 0.8–1.2 for Impurity D. Method validation per ICH Q2(R1) demonstrates linearity (r2 > 0.999 from 0.05–1.5%), accuracy (98–102% recovery), and precision (inter-day RSD < 3%). Control strategies involve: 1) Synthetic process optimization by controlling reaction pH (< 7.0), temperature (< 30°C), and solvent polarity to minimize isomerization; 2) Stabilized formulations with antioxidants (ascorbic acid) and chelating agents (EDTA); 3) Strict storage conditions (2–8°C, pH 6.0–8.0 solutions); 4) Packaging in amber glass to prevent photodegradation. Specifications align with ICH Q3A thresholds: identification limit 0.10%, qualification limit 0.15%, and reporting limit 0.05% for maximum daily doses >2g. Continuous monitoring through stability studies (25°C/60% RH) tracks impurity profiles over shelf life.

80756-85-0

Regulatory Perspectives and Pharmacopeial Harmonization

Global regulatory frameworks govern Impurity D control. The European Pharmacopoeia (EP 10.0) specifies ≤0.15% for unspecified impurities and ≤0.5% total impurities. FDA guidelines require identification of impurities ≥0.1% in new drug applications, with toxicological assessment if exceeding 0.15%. Method transfer between laboratories necessitates comparative studies assessing system suitability parameters (plate count > 2000, tailing < 2.0). Pharmacopeial harmonization efforts (ICH Q4B) aim to align EP, USP, and JP methodologies through collaborative validation. Emerging trends include quality-by-design (QbD) approaches defining method operable design regions (MODR) for robustness and analytical target profiles (ATP) specifying required detection limits. Regulatory submissions must include forced degradation data, impurity fate mapping, and reference spectra from multiple orthogonal techniques to confirm structural assignments, ensuring patient safety through rigorous impurity control.

References

  • International Council for Harmonisation. (2017). ICH Harmonised Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
  • United States Pharmacopeial Convention. (2022). USP Monograph: Ceftriaxone Sodium. USP-NF 2022, Issue 1.
  • European Directorate for the Quality of Medicines. (2020). European Pharmacopoeia 10th Edition, Monograph 01/2008:0995 (Ceftriaxone Sodium).
  • Singh, S., et al. (2019). Structural characterization of process-related impurities in ceftriaxone sodium by LC/ESI-MSn and NMR. Journal of Pharmaceutical and Biomedical Analysis, 164, 84-92. doi:10.1016/j.jpba.2018.10.023
  • Patel, K. N., et al. (2021). Stability-indicating UPLC method for simultaneous determination of ceftriaxone and its impurities: Application to degradation kinetics. Chromatographia, 84(3), 279–291. doi:10.1007/s10337-020-04003-w